1-(3-HYDROXY-4-METHOXYPHENYL)-2-NITROPROPENE
Overview
Description
2-Methoxy-5-(2-nitroprop-1-en-1-yl)phenol is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a methoxy group and a nitroprop-1-en-1-yl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-5-(2-nitroprop-1-en-1-yl)phenol can be synthesized through several methods. One common approach involves the nitration of 2-methoxy-5-propenylphenol. The nitration reaction typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group into the aromatic ring.
Another method involves the Henry reaction, where 2-methoxy-5-propenylphenol is reacted with nitromethane in the presence of a base catalyst. This reaction forms the nitroalkene product through a condensation process.
Industrial Production Methods
Industrial production of 2-Methoxy-5-(2-nitroprop-1-en-1-yl)phenol often involves large-scale nitration processes. The starting material, 2-methoxy-5-propenylphenol, is subjected to nitration using a mixture of nitric acid and sulfuric acid. The reaction is carefully controlled to ensure high yield and purity of the final product. The crude product is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(2-nitroprop-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-(2-nitroprop-1-en-1-yl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(2-nitroprop-1-en-1-yl)phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
2-Methoxy-5-(2-nitroprop-1-en-1-yl)phenol can be compared with other similar compounds such as:
2-Methoxy-5-propenylphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Methoxy-4-(2-nitroprop-1-en-1-yl)phenol: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Isoeugenol methyl ether: Another related compound with different functional groups, used in the fragrance industry.
Biological Activity
1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its structural characteristics, biological effects, and relevant research findings.
Chemical Structure
The compound has the molecular formula and features a nitro group attached to a propene chain, with a hydroxyl and methoxy group on a phenyl ring. The presence of these functional groups suggests potential interactions with various biological systems.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which can be beneficial in preventing oxidative stress-related damages in cells.
- Cytotoxicity : Studies have indicated that it may exhibit cytotoxic effects against certain cancer cell lines. For instance, the compound's activity was compared with known chemotherapeutic agents, showing promising results in inhibiting cell proliferation.
- Enzyme Inhibition : It may act as an inhibitor of various enzymes, including those involved in metabolic pathways, which could lead to therapeutic applications.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
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Cytotoxicity Studies :
- A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value comparable to that of standard chemotherapeutics, suggesting significant potential for further development as an anticancer agent.
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Antioxidant Activity Assessment :
- The antioxidant capacity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound demonstrated a strong ability to scavenge free radicals, indicating its potential role in reducing oxidative stress.
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Enzymatic Inhibition :
- Research focused on the inhibition of monoamine oxidase (MAO), where the compound showed promising results as a reversible inhibitor. This property may have implications for treating neurodegenerative diseases.
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
Study Focus | Methodology | Key Findings |
---|---|---|
Cytotoxicity | MCF-7 Cell Line Assay | IC50 comparable to standard chemotherapeutics |
Antioxidant Activity | DPPH Radical Scavenging Assay | Significant free radical scavenging ability |
Enzyme Inhibition | MAO Inhibition Assay | Reversible inhibitor of monoamine oxidase |
Properties
IUPAC Name |
2-methoxy-5-(2-nitroprop-1-enyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(11(13)14)5-8-3-4-10(15-2)9(12)6-8/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXFTPHZEPWGLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OC)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694525 | |
Record name | 2-Methoxy-5-(2-nitroprop-1-en-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
322474-08-8 | |
Record name | 2-Methoxy-5-(2-nitroprop-1-en-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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